molecular formula C20H14ClN3O3 B2664653 N'-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide CAS No. 866040-18-8

N'-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide

Cat. No.: B2664653
CAS No.: 866040-18-8
M. Wt: 379.8
InChI Key: GGDGSFWRUUGODI-UHFFFAOYSA-N
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Description

N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a pyrrole moiety, and a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Moiety: The pyrrole group is introduced via a condensation reaction with a suitable pyrrole derivative.

    Attachment of the Chlorobenzoyl Group: The chlorobenzoyl group is attached through an acylation reaction using 4-chlorobenzoyl chloride and a base such as triethylamine.

    Formation of the Carbohydrazide: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzoyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, its anti-inflammatory effects may be mediated through inhibition of cyclooxygenase enzymes, while its antimicrobial activity could involve disruption of bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
  • N’-(4-methylbenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide
  • N’-(4-fluorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide

Uniqueness

N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

N'-(4-chlorobenzoyl)-3-pyrrol-1-yl-1-benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c21-14-9-7-13(8-10-14)19(25)22-23-20(26)18-17(24-11-3-4-12-24)15-5-1-2-6-16(15)27-18/h1-12H,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDGSFWRUUGODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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